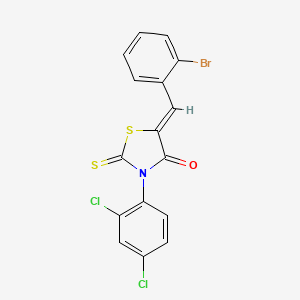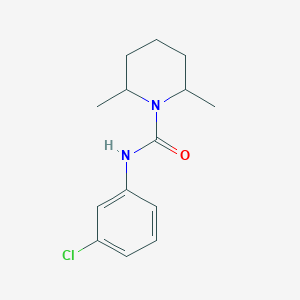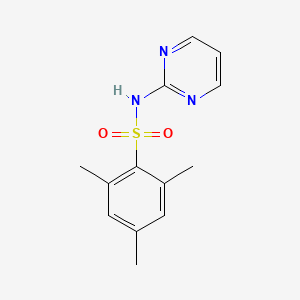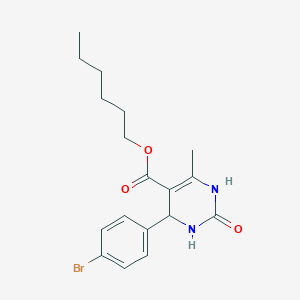![molecular formula C15H15IN2O3 B5170022 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide, also known as MPP+, is a highly toxic compound that has been used extensively in scientific research to study the mechanisms of Parkinson's disease. MPP+ is a potent inhibitor of mitochondrial complex I, leading to a decrease in ATP production and ultimately cell death.
科学的研究の応用
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease.
作用機序
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a potent inhibitor of mitochondrial complex I, which is a critical component of the electron transport chain. By inhibiting complex I, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ disrupts the flow of electrons and leads to a decrease in ATP production. This ultimately leads to cell death, particularly in dopaminergic neurons, which are particularly vulnerable to mitochondrial dysfunction.
Biochemical and Physiological Effects:
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been shown to induce Parkinson's-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been shown to induce oxidative stress and inflammation, which are thought to contribute to the progression of Parkinson's disease.
実験室実験の利点と制限
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a useful tool for studying the mechanisms of Parkinson's disease and mitochondrial dysfunction. It is relatively easy to synthesize and can induce Parkinson's-like symptoms in animal models. However, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is highly toxic and must be handled with extreme care. It is also important to note that 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ does not fully replicate the complexity of Parkinson's disease, and other models may be needed to fully understand the disease.
将来の方向性
There are several future directions for 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ research. One area of interest is the development of new therapies that target mitochondrial dysfunction in Parkinson's disease. Another area of interest is the development of new animal models that more closely replicate the complexity of Parkinson's disease. Additionally, researchers may investigate the role of 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ in other neurodegenerative diseases, such as Alzheimer's disease.
合成法
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with methylamine, followed by reduction and acylation reactions. The final step involves the reaction of the acylated intermediate with iodomethane to yield 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+.
特性
IUPAC Name |
methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.HI/c1-17-8-6-11(7-9-17)14(18)16-13-5-3-4-12(10-13)15(19)20-2;/h3-10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVNUNHYJOTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169940.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5169948.png)


![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)

![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate](/img/structure/B5169994.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B5170017.png)
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)

